Cas no 75706-12-6 (Leflunomide)
A leflunomida é um fármaco imunossupressor pertencente à classe dos inibidores da diidroorotato desidrogenase (DHODH). Sua principal indicação terapêutica é o tratamento da artrite reumatoide ativa em adultos, atuando como um agente modificador da doença (DMARD). O mecanismo de ação baseia-se na inibição da síntese de pirimidinas, essencial para a proliferação de linfócitos T e B ativados. Apresenta vantagens farmacocinéticas significativas, incluindo meia-vida prolongada (aproximadamente 15 dias) que permite administração em dose única diária. Seu metabólito ativo, A77 1726, é responsável pelo efeito terapêutico principal. Estudos demonstram eficácia na redução da progressão radiográfica da artrite e melhoria da função física. O perfil de segurança inclui monitoração hepática e hematológica obrigatória devido a potenciais efeitos adversos.
Leflunomide structure
Product Name:Leflunomide
N.o CAS:75706-12-6
MF:C12H9F3N2O2
MW:270.207273244858
MDL:MFCD00867593
CID:59716
PubChem ID:160871382
Update Time:2025-09-24
Leflunomide Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-METHYLISOXAZOLE-4-(4-TRIFLUOROMETHYLCARBOXANILIDE)
- 5-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-4-ISOXAZOLECARBOXAMIDE
- ALPHA,ALPHA,ALPHA-TRIFLUORO-5-METHYL-4-ISOXAZOLECARBOXY-P-TOLUIDIDE
- HWA 486
- LEFLUNOMIDE N-(4-TRIFLUOROMETHYLPHENYL)-5-METHYLISOXAZOL-4-CARBOXAMIDE
- 5-methylisoxazole-4-carboxylicacid(4-trifluoromethyl)anilide
- 5-methyl-n-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamid
- LeflunamideAnti-Rheumatic
- Leflunamide
- α,α,α-Trifluoro-5-methyl-4-isoxazolecarboxy-p-toluidide
- 4-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]-
- LEFLUNOMIDE(SUBJECTTOPATENTFREE)
- 5-METHYL-N-(4-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE
- 5-Methylisoxazole-4-[4-trifluoromethylcarboxanilide]q
- Arava
- Isoxazol lefunomide
- RS-34821
- Leflunomide
- 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
- 5-Methyl-N-[4-(trifluoromethyl)-phenyl]isoxazole-4-carboxamide
- Leflunomid
- Leflunomida
- Leflunomidum
- lefunamide
- N-(4-trifluoromethyl-phenyl)-5-methylisoxazole-4-carboxamide
- SU101
- 5-Methylisoxazole-4-(4-trifluoromethyl)carboxanilide
- 5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide
- LEFLUNOMIDE [MI]
- NCGC00015610-05
- KBio2_003370
- NCGC00015610-14
- LEFLUNOMIDE (EP MONOGRAPH)
- HMS2097K06
- HWA486
- NCGC00022625-06
- Lopac-L-5025
- BDBM50054601
- NINDS_000916
- HMS3268D12
- Prestwick0_000772
- LEFLUNOMIDE (USP MONOGRAPH)
- DL-433
- Opera_ID_1709
- NCGC00022625-04
- N-(4-trifluoromethylphenyl)-5-methylisoxa-zole-4-carboxamide
- Prestwick3_000772
- Tox21_301873
- 5-methylisoxazole-4-carboxylic acid trifluoromethylanilide
- HMS3865I13
- NCGC00015610-01
- NCGC00015610-08
- NCGC00015610-17
- Leflunomide, Pharmaceutical Secondary Standard; Certified Reference Material
- NSC677411
- HMS3714K06
- NCGC00261334-01
- Leflunomide, European Pharmacopoeia (EP) Reference Standard
- LEFLUNOMIDE (MART.)
- HMS1922M06
- Leflunomida [INN-Spanish]
- Leflunomide ratiopharm
- KS-1076
- Leflunomide 100 microg/mL in Acetonitrile
- L0250
- Leflunomida (INN-Spanish)
- Leflunomidum (INN-Latin)
- AB00052389
- AB00052389-18
- AB00052389_21
- HMS1570K06
- 4-Isoxazolecarboxamide, 5-methyl-N-(4-(trifluoromethyl)phenyl)-
- NCGC00015610-10
- Spectrum_000322
- SPBio_002783
- Leflunomide for peak identification, European Pharmacopoeia (EP) Reference Standard
- Q248550
- NCGC00015610-12
- NCGC00022625-05
- GTPL6825
- Pharmakon1600-01503927
- BPBio1_000930
- 5-methyl-N-(4-(trifluoromethyl)phenyl)-1,2-oxazole-4-carboxamide
- IDI1_000916
- Lefunomide [Inn-Spanish]
- AB00052389-17
- SULOL
- 5-Methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide
- G162GK9U4W
- NSC759864
- MLS000069648
- BRD-K78692225-001-03-9
- AKOS000265193
- LEFLUNOMIDE [EP MONOGRAPH]
- SU 101 (pharmaceutical)
- BRD-K78692225-001-11-2
- AB00052389_19
- SU-101
- L04AA13
- CHEBI:6402
- HMS3678N21
- NCGC00015610-30
- LP00649
- LEFLUNOMIDE [USAN]
- L 5025
- Lopac0_000649
- HMS2090O12
- NCGC00015610-13
- Tox21_110182_1
- MFCD00867593
- NCGC00015610-04
- 75706-12-6
- Leflunomide, United States Pharmacopeia (USP) Reference Standard
- SR-01000000191-7
- Leflunomide (JAN/USP/INN)
- Q-201289
- NCGC00015610-11
- Prestwick_87
- s1247
- BCP9000846
- LEFLUNOMIDE [WHO-DD]
- CCG-204736
- D00749
- LEFLUNOMIDE [JAN]
- 5-methyl-N-
- SB17287
- LEFLUNOMIDE [ORANGE BOOK]
- Leflunomide (USAN:USP:INN:BAN)
- EN300-119495
- SMR000058209
- Prestwick1_000772
- SPECTRUM1503927
- SDCCGSBI-0050629.P003
- HWA486; RS-34821; SU101;HWA 486; RS 34821; SU 101
- LEFLUNOMIDE [EP IMPURITY]
- SU 101
- KBioSS_000802
- Repso
- LEFLUNOMIDE [EMA EPAR]
- UNII-G162GK9U4W
- NCGC00255370-01
- leflunomide medac
- Arava (TN)
- Tox21_110182
- 5-methyl-4-(4-trifluoromethyl-phenyl)aminocarbonylisoxazole
- NCGC00015610-18
- HWA-486
- CHEMBL960
- SR-01000000191
- NSC-759864
- CS-1781
- 5-methylisoxazole-4-carboxylic acid (4-trifluoromethyl)-anilide
- DTXSID9023201
- BIDD:PXR0189
- HMS3673M17
- Prestwick2_000772
- HY-B0083
- Leflunomide [INN]
- MLS-0003109.0001
- N-(4-(TRIFLUOROMETHYL)PHENYL) 5 METHYLISOXAZOLE-4-CARBOXAMIDE
- EU-0100649
- SW196399-3
- Tox21_500649
- SR-01000000191-2
- HMS3654F07
- 5-methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide;Leflunomide
- HMS3414P03
- NCGC00022625-08
- LEFLUNOMIDE (USP-RS)
- LEFLUNOMIDE [VANDF]
- Leflunomide for peak identification
- DB01097
- Isoxazole-4-carboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]-
- 5-Methylisoxazole-4-carboxylic acid (4-trifluoromethyl)anilide
- 4-Isoxazolecarboxamide, 5-methyl-N-(4-(trifluoromethyl)phenyl
- LEFLUNOMIDE [HSDB]
- KBio2_000802
- DTXCID103201
- AC-6796
- NCGC00015610-09
- HMS3262A19
- LEFLUNOMIDE (EP IMPURITY)
- NS00003822
- BSPBio_000844
- HMS3371F21
- LEFLUNOMIDE [MART.]
- Z228668542
- N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide
- LEFLUNOMIDE [USP MONOGRAPH]
- SCHEMBL5057
- SR-01000000191-4
- 5-methyl-4-(4-trifluoromethylphenyl)aminocarbonylisoxazole
- N-(4-trifluoromethyphenyl)-5-methylisoxazole-4-carboxamide
- CAS-75706-12-6
- BCP22241
- Arabloc
- HMS2235C07
- KBio1_000916
- N-(4'-Trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide
- NSC 759864
- NCGC00015610-07
- NCGC00015610-03
- NCGC00022625-07
- MLS001076267
- HMS502N18
- LEFLUNOMIDE [USP-RS]
- Leflunomide winthrop
- C07905
- Leflunomide teva
- NCGC00015610-02
- FT-0621959
- A9622
- Leflunomide [USAN:USP:INN:BAN]
- NCGC00022625-03
- NSC-677411
- Spectrum5_000850
- Leflunomidum [INN-Latin]
- NSC 677411
- BM164612
- Leflunomide, Immunosuppressant
- DivK1c_000916
- NCGC00015610-06
- HSDB 7289
- KBio2_005938
- BRD-K78692225-001-23-7
- ALBB-019233
- AP-501/42475599
- BRD-K78692225-001-24-5
- STL426823
- BRD-K78692225-001-22-9
-
- MDL: MFCD00867593
- Inchi: 1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)
- Chave InChI: VHOGYURTWQBHIL-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)NC(C1C=NOC=1C)=O)(F)F
- BRN: 4323174
Propriedades Computadas
- Massa Exacta: 270.06200
- Massa monoisotópica: 270.062
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 19
- Contagem de Ligações Rotativas: 4
- Complexidade: 327
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 2
- XLogP3: 2.5
- Superfície polar topológica: 55.1A^2
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.392
- Ponto de Fusão: 166.0 to 170.0 deg-C
- Ponto de ebulição: 289.3°C at 760 mmHg
- Ponto de Flash: 128.8 °C
- Índice de Refracção: 1.541
- PSA: 55.13000
- LogP: 3.32710
- Merck: 5432
- pka: 10.8(at 25℃)
- Solubilidade: 25℃溶于水25~27g/ml。溶于甲醇、乙醇、丙酮。
Leflunomide Informações de segurança
-
Símbolo:
- Pedir:危险
- Palavra de Sinal:Danger
- Declaração de perigo: H301-H360
- Declaração de Advertência: P201-P202-P264-P270-P280-P301+P310+P330-P308+P313-P405-P501
- Número de transporte de matérias perigosas:UN 2811 6.1/PG 3
- WGK Alemanha:3
- Código da categoria de perigo: 22-36/37/38
- Instrução de Segurança: S26; S36
- RTECS:NY2354200
-
Identificação dos materiais perigosos:
- Frases de Risco:R22; R36/37/38
- Classe de Perigo:6.1
- PackingGroup:III
- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Termo de segurança:S26
Leflunomide Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Leflunomide Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1378-1G |
Leflunomide |
75706-12-6 | 1g |
¥2634.23 | 2025-01-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000654 |
Leflunomide |
75706-12-6 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000674 |
Leflunomide |
75706-12-6 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1356960-200MG |
Leflunomide |
75706-12-6 | 200mg |
¥4654.02 | 2024-12-23 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | L0250-1G |
Leflunomide |
75706-12-6 | >98.0%(HPLC)(N) | 1g |
¥330.00 | 2024-04-15 | |
| TRC | L322750-25mg |
Leflunomide |
75706-12-6 | 25mg |
$ 57.00 | 2023-09-07 | ||
| TRC | L322750-50mg |
Leflunomide |
75706-12-6 | 50mg |
$ 63.00 | 2023-09-07 | ||
| TRC | L322750-100mg |
Leflunomide |
75706-12-6 | 100mg |
$ 81.00 | 2023-09-07 | ||
| TRC | L322750-500mg |
Leflunomide |
75706-12-6 | 500mg |
$357.00 | 2023-05-18 | ||
| TRC | L322750-1g |
Leflunomide |
75706-12-6 | 1g |
$673.00 | 2023-05-18 |
Leflunomide Fornecedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:75706-12-6)莱氟洛米
Número da Ordem:LE25838155
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:49
Preço ($):discuss personally
E- mail:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:75706-12-6)Leflunomide
Número da Ordem:sfd3448
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:33
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Amadis Chemical Company Limited
Membro Ouro
(CAS:75706-12-6)Leflunomide
Número da Ordem:A9622
Estado das existências:in Stock
Quantidade:5g/25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 16:13
Preço ($):184.0/511.0
E- mail:sales@amadischem.com
Leflunomide Literatura Relacionada
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
75706-12-6 (Leflunomide) Produtos relacionados
- 145441-08-3(5-Isoxazolecarboxamide,N-(2,6-dimethylphenyl)-)
- 145441-05-0(Benzamide,2,4,6-trimethyl-N-(5-methyl-3-isoxazolyl)-)
- 61643-23-0(Leflunomide 3-Isomer)
- 123-39-7(N-Methylformamide)
- 164223-42-1(Isoxazolo[4,5-c]pyridin-4(5H)-one,6,7-dihydro-3-methyl-)
- 24280-93-1(Mycophenolic acid)
- 455-14-1(P-trifluoromethylaniline)
- 5765-44-6(5-methyl-1,2-oxazole)
- 42831-50-5(5-methyl-1,2-oxazole-4-carboxylic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)